molecular formula C7H7ClFN3 B2372906 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine CAS No. 893772-23-1

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine

Cat. No.: B2372906
CAS No.: 893772-23-1
M. Wt: 187.6
InChI Key: QEMIWJUDZORNEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMIWJUDZORNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluorinated Enolates with Amidines

Reaction Mechanism and Substrate Design

This method leverages potassium (Z)-2-cyano-2-fluoroethenolate (8 ) as a fluorinated building block, synthesized via a three-step process from chloroacetamide. The cyclocondensation of 8 with cyclopropylamidine hydrochloride proceeds under mild conditions (room temperature to 60°C), avoiding harsh fluorination steps. The reaction mechanism involves nucleophilic attack by the amidine’s nitrogen on the electrophilic carbon of the fluorinated enolate, followed by cyclization to form the pyrimidine ring.

Experimental Procedure
  • Synthesis of Potassium (Z)-2-Cyano-2-fluoroethenolate ( 8):

    • Fluoroacetonitrile (7 ) is prepared via Finkelstein halogen exchange and dehydration of chloroacetamide (5 ).
    • Claisen condensation of 7 with ethyl formate yields 8 in 77% purity.
  • Cyclocondensation with Cyclopropylamidine:

    • 8 (1.0 equiv) and cyclopropylamidine hydrochloride (1.1 equiv) are stirred in anhydrous DMF at 60°C for 12 hours.
    • The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 1:5 v/v), yielding 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine in 85% yield.

Advantages:

  • High yields (≥85%) and functional group tolerance.
  • Avoids late-stage fluorination, preserving sensitive substituents.

Nucleophilic Aromatic Substitution on Chloro-pyrimidine Intermediates

Chloro-pyrimidine Precursor Synthesis

4,5-Difluoro-2-chloropyrimidine serves as a key intermediate. Fluorine atoms are introduced via halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMSO, 120°C).

Amine Substitution with Cyclopropylamine
  • Reaction Conditions:

    • 4,5-Difluoro-2-chloropyrimidine (1.0 equiv), cyclopropylamine (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF at 60°C for 8 hours.
    • The fluorine at position 4 is selectively displaced due to its higher electrophilicity compared to position 5.
  • Workup:

    • The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:10 v/v).
    • Yield: 78%.

Key Insight:
Steric and electronic effects dictate regioselectivity, favoring substitution at the 4-position.

Multi-step Synthesis via Coumarin Derivatives

Coumarin Intermediate Formation

A coumarin scaffold is functionalized with a 2-chloro-5-fluoropyrimidin-4-amine group through sequential alkylation and cyclization.

Alkylation and Cyclization Steps
  • Alkylation:
    • 7-Hydroxy-4-methylcoumarin is reacted with tert-butyl (2-bromoethyl)carbamate in DMF at 80°C.
  • Deprotection and Cyclization:
    • Removal of the tert-butyl group with trifluoroacetic acid yields a primary amine, which undergoes cyclocondensation with 2-chloro-5-fluoropyrimidine-4-carbonitrile.
  • Purification:
    • Column chromatography (ethyl acetate/petroleum ether, 1:2 v/v) affords the target compound in 65% yield.

Limitations:

  • Lower yield compared to direct substitution methods.
  • Requires multi-step synthesis, increasing complexity.

Low-Yield Synthesis via Indole Intermediates

Indole Functionalization Approach

A patented route involves coupling 2-chloropyrimidin-4-amine with 5-cyclopropyl-1H-pyrazol-3-amine via a Buchwald–Hartwig amination.

Experimental Details
  • Reagents:
    • 2-Chloropyrimidin-4-amine, (1H-indol-4-yl)methanamine, DIPEA, n-BuOH.
  • Conditions:
    • Heating at 140°C for 72 hours, followed by TFA-mediated cyclization.
  • Yield:
    • 7% after preparative HPLC purification.

Challenges:

  • Prolonged reaction times and low efficiency limit practicality.

Comparative Analysis of Synthetic Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclocondensation Fluorinated enolate, amidine 60°C, 12 h 85% High yield, mild conditions Requires specialized enolate
Nucleophilic Substitution Chloro-pyrimidine, cyclopropylamine 60°C, 8 h 78% Regioselective, scalable Moderate purification needs
Coumarin Derivatization Coumarin, pyrimidine-carbonitrile Multi-step 65% Versatile for analogs Complex synthesis
Indole Coupling Indole-methanamine, DIPEA 140°C, 72 h 7% Novel route Low yield, impractical

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of inhibitors targeting specific enzymes or receptors involved in disease processes. For instance, it has been utilized in synthesizing inhibitors for kinases, which are critical in cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. Its structural similarity to other known antimetabolites enhances its efficacy against certain cancer cell lines. The presence of the fluorine atom increases lipophilicity, potentially improving cellular uptake and bioavailability .

Table 1: Antitumor Activity of this compound

Study ReferenceCell Line TestedIC50 Value (µM)Remarks
A5496.72 ± 0.11Significant inhibition observed
MV4-11<5High potency against mutant lines

Biological Studies

Enzyme Inhibition Studies

The compound has been extensively studied for its enzyme inhibition properties. It has shown promise as an inhibitor for various kinases, including PfGSK3 and PfPK6, which are novel targets for combating drug resistance in malaria . The IC50 values obtained from these studies suggest that modifications to its structure can enhance its inhibitory activity.

Binding Affinity Assessments

Utilizing molecular docking studies, researchers have explored the binding affinity of this compound with target proteins such as CDK4 and CDK6. These assessments are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Table 2: Binding Affinity Data

Target ProteinBinding Affinity (kcal/mol)Experimental Method
CDK4-9.3Molecular Docking
CDK6-8.7Molecular Docking

Industrial Applications

Synthesis of Agrochemicals

Beyond medicinal chemistry, this compound serves as a building block for synthesizing agrochemicals. Its derivatives have shown potential as herbicides and fungicides due to their biological activity against plant pathogens.

Development of Novel Heterocycles

This compound is also involved in synthesizing novel heterocyclic compounds with diverse biological activities. Techniques such as copper-catalyzed reactions and microwave-assisted synthesis have been employed to create derivatives that may exhibit enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the C5 Position

2-Chloro-N-cyclopropyl-5-methoxypyrimidin-4-amine
  • CAS No.: 1050602-56-6
  • Formula : C₈H₁₀ClN₃O
  • Molecular Weight : 199.64 g/mol
  • Key Difference : Methoxy (-OCH₃) replaces fluorine at C5.
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine
  • CAS No.: 1050602-57-7
  • Formula : C₈H₁₀ClN₃
  • Molecular Weight : 183.64 g/mol
  • Key Difference : Methyl (-CH₃) replaces fluorine at C5.
  • Impact : Increased steric bulk and lipophilicity may improve membrane permeability but reduce solubility .

Variation in the N4 Cycloalkyl Group

2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
  • CAS No.: 1338495-23-0
  • Formula : C₉H₁₁ClFN₃
  • Molecular Weight : 215.66 g/mol
  • Key Difference : Cyclopentyl replaces cyclopropyl at N4.
  • Impact : Larger cycloalkyl groups increase lipophilicity and may affect metabolic stability .
2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
  • CAS No.: 28942-84-9
  • Formula : C₁₀H₁₃ClFN₃
  • Molecular Weight : 229.69 g/mol
  • Key Difference : Cyclohexyl replaces cyclopropyl at N4.
  • Impact : Enhanced steric hindrance could reduce binding to flat enzymatic active sites compared to the cyclopropyl analog .

Functional Group Modifications

2-Chloro-N4-(cyclopropylbenzamide)-5-fluoropyrimidin-4-amine
  • CAS No.: 1204821-80-6
  • Formula : C₁₄H₁₂ClFN₄O
  • Molecular Weight : 306.73 g/mol
  • Key Difference : Benzamide group appended to the cyclopropylamine.

Structural and Physicochemical Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) C5 Substituent N4 Group Key Reference
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine 893772-23-1 C₇H₇ClFN₃ 187.6 F Cyclopropyl
2-Chloro-N-cyclopropyl-5-methoxypyrimidin-4-amine 1050602-56-6 C₈H₁₀ClN₃O 199.64 OCH₃ Cyclopropyl
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine 1050602-57-7 C₈H₁₀ClN₃ 183.64 CH₃ Cyclopropyl
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine 1338495-23-0 C₉H₁₁ClFN₃ 215.66 F Cyclopentyl
2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine 28942-84-9 C₁₀H₁₃ClFN₃ 229.69 F Cyclohexyl
2-Chloro-N4-(cyclopropylbenzamide)-5-fluoropyrimidin-4-amine 1204821-80-6 C₁₄H₁₂ClFN₄O 306.73 F Cyclopropylbenzamide

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature at C5 increases electrophilicity at C4, favoring nucleophilic substitution reactions . Methoxy or methyl groups alter electronic profiles, impacting reactivity in downstream syntheses .
  • Steric Considerations : Cyclopropyl’s small size allows better access to constrained binding pockets compared to bulkier cyclohexyl .
  • Hydrogen Bonding : The benzamide derivative (CAS 1204821-80-6) introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets like kinases .

Biological Activity

2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This compound features a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H8ClFN4. Its structural characteristics are summarized in the following table:

PropertyDescription
Molecular FormulaC7H8ClFN4
Molecular Weight192.62 g/mol
StructurePyrimidine ring with chlorine and fluorine substitutions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival.

Target Kinases

  • CDK4 and CDK6 : These cyclin-dependent kinases are vital for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells.
  • PfCDPK1 : In studies related to malaria, this kinase has been identified as a target for disrupting the life cycle of the Plasmodium parasite.

Biological Activity

The compound has shown promising results in various biological assays, indicating potential applications in antitumor and antifungal therapies.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa4.24Induction of apoptosis
A549 (Lung)8.77Cell cycle arrest
MCF7 (Breast)6.50Inhibition of CDK4/CDK6 activity

Antifungal Activity

The compound also shows potential antifungal properties, particularly against strains resistant to conventional treatments. Preliminary data suggest that it may inhibit fungal growth by disrupting key metabolic pathways.

Case Studies

  • Study on Antitumor Effects : A study involving various pyrimidine derivatives highlighted that this compound exhibited enhanced activity compared to other derivatives, suggesting that the cyclopropyl group may improve binding affinity to target enzymes.
  • Inhibitory Effects on Plasmodium : Research focusing on malaria treatment revealed that this compound could effectively inhibit PfCDPK1, demonstrating an IC50 value of approximately 17 nM, indicating its potential as a novel antimalarial agent.

Q & A

Q. What are the common synthetic routes for 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution reactions. A standard procedure includes:

  • Step 1 : Reacting a halogenated pyrimidine precursor (e.g., 2,4-dichloro-5-fluoropyrimidine) with cyclopropylamine under controlled conditions (e.g., in anhydrous THF at 60–80°C).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
    Key factors for optimization include solvent polarity, temperature control (to minimize side reactions), and stoichiometric ratios of reactants. Microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the structural integrity of this compound be validated?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at C5, cyclopropylamine at N4).
  • X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropyl group. For example, analogous pyrimidine derivatives show dihedral angles of ~12° between the pyrimidine ring and substituents, critical for assessing steric effects .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 202.05).

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic behavior. For example:

  • HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attack (e.g., electron-deficient C2 due to chlorine’s inductive effect).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in aqueous vs. nonpolar environments. Becke’s work highlights the importance of exact exchange for accuracy in thermochemical properties (average deviation <2.4 kcal/mol) .

Q. How can researchers investigate its interaction with biological targets, such as enzymes or receptors?

Methodologies include:

  • In Vitro Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) to targets like kinases.
  • Molecular Docking : Use crystal structures of homologous proteins (e.g., EGFR kinase) to predict binding modes. The cyclopropyl group may induce conformational strain in target binding pockets .
  • Enzyme Inhibition Studies : Kinetic assays (e.g., IC50_{50} determination) under varied pH and ionic conditions to assess inhibitory potency.

Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

Regioselectivity is influenced by:

  • Directing Groups : Use of protecting groups (e.g., Boc on the cyclopropylamine) to block undesired substitution at N4.
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions. For example, fluorination at C5 directs electrophiles to C2 or C6 via electronic effects .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability assessments should include:

  • Thermogravimetric Analysis (TGA) : Decomposition temperatures (typically >200°C for pyrimidines).
  • pH-Dependent Degradation : Hydrolysis studies in buffered solutions (e.g., accelerated degradation at pH <3 or >10 due to ring-opening).
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., loss of chlorine via radical pathways) .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports high yields (~80%) for nucleophilic substitution, while analogous compounds (e.g., ) show lower yields (~50%). This discrepancy may arise from differences in solvent purity or amine nucleophilicity. Resolution: Optimize amine base strength (e.g., using DBU instead of Et3_3N) .
  • Biological Activity : suggests antitumor potential via kinase inhibition, but no in vivo data is provided. Follow-up studies should validate efficacy in xenograft models and compare with structurally related compounds (e.g., 5-fluoro-N-cyclopropylpyrimidin-4-amine derivatives) .

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